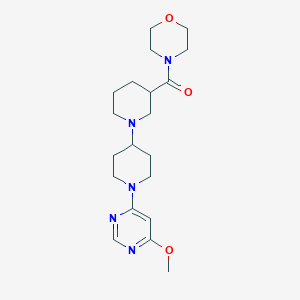
1'-(6-methoxypyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-(6-methoxypyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine, also known as MPMB, is a small molecule that has gained attention in scientific research due to its potential pharmacological properties.
Mécanisme D'action
The mechanism of action of 1'-(6-methoxypyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. These actions are thought to contribute to its antipsychotic, antidepressant, and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1'-(6-methoxypyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine in lab experiments is its potential therapeutic properties. Its ability to act as an antipsychotic, antidepressant, and anxiolytic agent makes it a promising candidate for the treatment of a range of neurological and psychiatric disorders. However, one limitation of using this compound in lab experiments is its relatively high cost, which may limit its use in large-scale studies.
Orientations Futures
There are a number of future directions for research on 1'-(6-methoxypyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of psychiatric disorders such as schizophrenia and depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
1'-(6-methoxypyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine can be synthesized using a multi-step process that involves the reaction of 6-methoxypyrimidine-4-carbaldehyde with morpholine-4-carbonyl chloride to form 1-(6-methoxypyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl) piperidine. This intermediate product is then reacted with 4-bromobutyryl chloride to obtain this compound.
Applications De Recherche Scientifique
1'-(6-methoxypyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine has been studied extensively in scientific research due to its potential pharmacological properties. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
[1-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O3/c1-27-19-13-18(21-15-22-19)23-7-4-17(5-8-23)25-6-2-3-16(14-25)20(26)24-9-11-28-12-10-24/h13,15-17H,2-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKCXDFIGMRUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCC(CC2)N3CCCC(C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-dimethoxybenzyl)-3-hydroxy-3-{[(3-methylbenzyl)amino]methyl}piperidin-2-one](/img/structure/B5324855.png)

![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5324876.png)
![3-[2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)ethyl]-1,3-oxazinan-2-one](/img/structure/B5324888.png)
![1-(1,2-dimethyl-1H-imidazol-5-yl)-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5324892.png)
![4-{1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5324899.png)
![1'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5324905.png)
![N'-[1-(4-bromophenyl)ethylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5324910.png)
![3-(3-chlorophenyl)-2-(methoxymethyl)-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5324911.png)
![ethyl (2-methoxy-4-{[3-(4-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B5324915.png)
![N-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}methyl)-3-hydroxy-2-methylbenzamide](/img/structure/B5324926.png)
![N-methyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B5324941.png)
![methyl 3-({3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-indol-1-yl}methyl)benzoate](/img/structure/B5324944.png)
![methyl N-[3-(3,4,5-trimethoxyphenyl)acryloyl]leucinate](/img/structure/B5324948.png)